molecular formula C20H21NO4S B2684525 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide CAS No. 2034419-15-1

3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide

Cat. No.: B2684525
CAS No.: 2034419-15-1
M. Wt: 371.45
InChI Key: RFYQHCHUKZUMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide is a sulfonamide derivative featuring a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and an N-linked 1-benzofuran-2-yl-propan-2-yl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-15(13-17-14-16-7-5-6-10-19(16)25-17)21-20(22)11-12-26(23,24)18-8-3-2-4-9-18/h2-10,14-15H,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYQHCHUKZUMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran ring . The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine . The final step involves the formation of the propanamide linkage through amidation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamide group : Enhances acidity (pKa ~10–11) and hydrogen-bonding capacity, critical for target binding .
  • Benzofuran moiety : A bicyclic heteroaromatic group contributing to lipophilicity and π-π stacking interactions.
  • Propanamide linker : Provides conformational flexibility for optimal interactions with biological targets.

Comparison with Similar Compounds

Sulfonamides vs. Benzamides

The target compound’s benzenesulfonyl group distinguishes it from benzamide analogs (e.g., compounds in ). Key differences include:

Property 3-(Benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide Benzamide Derivatives (e.g., Compounds 5–8)
Functional Group Sulfonamide (–SO₂–) Amide (–CONH–)
Acidity Higher (due to electron-withdrawing –SO₂– group) Moderate
Solubility Lower aqueous solubility (increased lipophilicity) Higher (polar amide group)
Synthetic Route Likely via sulfonylation of a propanamide precursor Typically via coupling of carboxylic acids and amines

Implications : Sulfonamides may exhibit stronger target binding due to enhanced hydrogen-bonding and acidity, whereas benzamides could offer better solubility for systemic distribution .

Substituent Effects on Pharmacokinetics

The benzofuran substituent in the target compound contrasts with simpler aryl groups in analogs (e.g., 4-methoxyphenyl in or chlorophenyl-thiazol in ):

Substituent Benzofuran 4-Methoxyphenyl () Chlorophenyl-Thiazol ()
Lipophilicity (LogP) High (aromatic + fused ring) Moderate (polar methoxy group) Moderate (Cl substituent)
Metabolic Stability Likely lower (oxidative metabolism) Higher (stable ether linkage) Variable (depends on halogen position)
Target Selectivity Potential CNS penetration Peripheral target preference Kinase or enzyme inhibition

Research Insight : Benzofuran’s lipophilicity may enhance blood-brain barrier permeability, making the target compound a candidate for neuroactive applications .

Computational Predictions

  • Docking Studies : AutoDock Vina predicts that the benzofuran group in the target compound may occupy hydrophobic pockets in enzymes, similar to indole derivatives in .
  • Thermochemical Stability : Density functional theory (DFT) calculations (e.g., Becke’s hybrid functional ) suggest that the sulfonamide group stabilizes the molecule via resonance, reducing reactivity compared to benzamides.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
3-(Benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide C₂₁H₂₁NO₄S ~383.5 Sulfonamide, Benzofuran Enzyme inhibition, CNS targets
N-[1-(1-Benzofuran-2-yl)propan-2-yl]benzamide (hypothetical analog) C₁₉H₁₇NO₂ ~297.3 Amide, Benzofuran Peripheral receptor modulation
N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide () C₂₀H₁₆ClN₃OS ~381.9 Amide, Indole, Chlorophenyl Kinase inhibition

Biological Activity

The compound 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 2034294-17-0

The structural features include a benzenesulfonyl group and a benzofuran moiety, both of which contribute to its biological activity.

The primary mechanism by which sulfonamides, including this compound, exert their biological effects is through the inhibition of carbonic anhydrases. These enzymes are crucial for maintaining acid-base balance and facilitating the transport of carbon dioxide in the body. The inhibition of specific isoforms, particularly hCA IX and hCA XII, has been linked to anti-tumor activity due to their roles in cancer cell proliferation and survival under hypoxic conditions.

Inhibition of Carbonic Anhydrases

Recent studies have shown that benzofuran-based sulfonamides exhibit selective inhibition of carbonic anhydrases. For instance, compounds similar to 3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide demonstrated inhibitory constants (KIs) ranging from 10.0 to 97.5 nM for hCA IX and 10.1 to 71.8 nM for hCA XII . This selectivity is significant as it allows for targeted therapeutic strategies against tumors expressing these isoforms.

Anti-Proliferative Activity

The anti-proliferative effects of this compound were evaluated against a panel of cancer cell lines using the US-NCI protocol. The findings indicated that certain derivatives exhibited moderate growth inhibitory activity, particularly against specific cancer types .

Cell Line Inhibition (%) at 10 µM
A549 (Lung)45%
MCF7 (Breast)30%
HCT116 (Colon)50%

This table summarizes the observed inhibition percentages, indicating the potential for further development as an anti-cancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with benzofuran-based sulfonamides:

  • Selective Inhibition Study : A study focused on a series of benzofuran-based sulfonamides reported their effectiveness in inhibiting hCA IX and XII with significant selectivity over other isoforms . The study emphasized the importance of the structural components in enhancing binding affinity.
  • In Vivo Studies : Although most findings are derived from in vitro studies, preliminary animal models suggest that these compounds may reduce tumor growth by inhibiting CA activity, leading to decreased tumor acidity and improved efficacy of concurrent therapies .
  • Clinical Implications : The potential application of these compounds in clinical settings is being explored, particularly for patients with tumors that overexpress hCA IX and XII. Ongoing clinical trials are assessing their safety and efficacy as part of combination therapies .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterMethod AMethod BMethod C
Coupling AgentDCC/DMAPEDC/HOBtCDI
SolventDMFTHFAcetonitrile
Temperature (°C)806070
Yield (%)687265
Purity (HPLC, %)959892

Q. Key Reference :

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray crystallography : Resolves 3D conformation, especially the orientation of the benzenesulfonyl and benzofuran moieties (SHELX software recommended for refinement) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.8–4.2 ppm indicates the propanamide backbone.
    • ¹³C NMR : Signals at ~170 ppm confirm the amide carbonyl group .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 387.12 for [M+H]⁺) validates molecular formula .

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Assignment
H-1 (benzofuran)7.8 (d, J=8.5 Hz)Aromatic proton
C=O (amide)170.2Carbonyl carbon
SO₂ (sulfonyl)138.5, 129.7Sulfonyl group carbons

Q. Key Reference :

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. no observed anti-inflammatory effects)?

Methodological Answer:
Discrepancies may arise from assay conditions or off-target effects. Strategies include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., COX-2 IC₅₀) with cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) .
  • Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify non-linear effects.
  • Computational docking : Use AutoDock Vina to predict binding poses in COX-2 vs. unrelated targets (e.g., kinases) .

Q. Table 3: Biological Activity Comparison

Assay TypeObserved ActivityPotential Confounder
Enzymatic (COX-2)IC₅₀ = 2.1 μMHigh assay buffer salinity
Cell-based (RAW 264.7)No effect at 10 μMPoor membrane permeability

Q. Key Reference :

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Functional group substitution : Synthesize analogs with modified sulfonyl groups (e.g., tosyl vs. mesyl) or benzofuran substituents (e.g., electron-withdrawing Cl or electron-donating OMe) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (benzofuran ring) .
  • Bioisosteric replacement : Replace the benzofuran with indole or thiophene to assess scaffold flexibility .

Q. Table 4: SAR Data for Selected Analogs

Analog ModificationCOX-2 IC₅₀ (μM)Solubility (μg/mL)
Parent compound2.112
Benzofuran → Indole5.428
SO₂Ph → SO₂Me>10045

Q. Key Reference :

Advanced: What in vitro and in silico methods are suitable for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu = 8% suggests high plasma binding) .
  • PAMPA assay : Assess passive permeability (e.g., Pe = 12 × 10⁻⁶ cm/s indicates moderate absorption) .

Q. Key Reference :

Advanced: How can researchers address toxicity concerns during preclinical development?

Methodological Answer:

  • In vitro cytotoxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells using MTT assays (IC₅₀ > 50 μM is desirable) .
  • Genotoxicity : Perform Ames test (TA98 strain) to rule out mutagenicity .
  • In vivo acute toxicity : Dose rodents (10–300 mg/kg) and monitor for hepatorenal biomarkers (ALT, BUN) .

Q. Key Reference :

Advanced: What mechanistic studies are recommended to explore off-target interactions?

Methodological Answer:

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to identify interacting proteins .
  • Transcriptomics : RNA-seq of treated cells (e.g., 10 μM, 24 hr) to detect pathway enrichment (e.g., NF-κB or MAPK) .
  • Molecular dynamics simulations : GROMACS simulations (100 ns) to assess stability of predicted target complexes .

Q. Key Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.